molecular formula C12H15NO2 B8743037 Methyl 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate CAS No. 53400-63-8

Methyl 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate

Cat. No. B8743037
M. Wt: 205.25 g/mol
InChI Key: WFVSNGIXEIRSCQ-UHFFFAOYSA-N
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Patent
US04160094

Procedure details

To a solution of 3-methyl-5,6,7,8-tetrahydroquinoline (10 g) in anhydrous ether (50 ml) was added dropwise with stirring under nitrogen a 1.67 molar solution of methyllithium (40 ml.). The stirring was continued for 1/2 hour then the dark red solution of 8-lithio-3-methyl-5,6,7,8-tetrahydroquinoline was treated with a brisk stream of CO2 gas until the suspension became pale yellow. The resulting 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylic acid lithium salt was processed in the manner described in copending application U.S. Ser. No. 460,265 to give methyl-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
8-lithio-3-methyl-5,6,7,8-tetrahydroquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylic acid lithium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]C1C=NC2CCCCC=2C=1.C[Li].[Li]C1C2N=CC(C)=CC=2CCC1.C(=O)=O.[Li+].[CH3:30][C:31]1[CH:32]=[N:33][C:34]2[CH:35]([C:41]([O-:43])=[O:42])[CH2:36][CH2:37][CH2:38][C:39]=2[CH:40]=1>CCOCC>[CH3:1][O:42][C:41]([CH:35]1[C:34]2[N:33]=[CH:32][C:31]([CH3:30])=[CH:40][C:39]=2[CH2:38][CH2:37][CH2:36]1)=[O:43] |f:4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C=NC=2CCCCC2C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
C[Li]
Step Three
Name
8-lithio-3-methyl-5,6,7,8-tetrahydroquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C1CCCC=2C=C(C=NC12)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylic acid lithium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC=1C=NC=2C(CCCC2C1)C(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC(=O)C1CCCC=2C=C(C=NC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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